molecular formula C15H13NO3 B15096429 2-[(2-methylbenzoyl)amino]benzoic Acid CAS No. 332371-88-7

2-[(2-methylbenzoyl)amino]benzoic Acid

Cat. No.: B15096429
CAS No.: 332371-88-7
M. Wt: 255.27 g/mol
InChI Key: OVKQXWPZUOHUMF-UHFFFAOYSA-N
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Description

2-[(2-methylbenzoyl)amino]benzoic Acid is a benzoic acid derivative of significant interest in medicinal and organic chemistry research. Its structure, featuring amide-linked aromatic rings, makes it a valuable scaffold for the development of novel bioactive molecules. A primary research application identified for this specific compound is its role as a key synthetic intermediate in the multi-step preparation of pharmaceuticals. Patent literature highlights its use in the synthesis of complex molecules such as the vasopressin receptor antagonist Tolvaptan . Researchers utilize this compound in exploration of structure-activity relationships and as a building block in the construction of more complex chemical entities, particularly those with potential biological activity . The mechanism of action for derivatives based on similar aromatic amino acid scaffolds often involves interaction with enzymatic targets. For instance, related compounds can act as molecular targets or inhibitors for enzymes like acetylcholinesterase (AChE) in neurological research, or dihydropteroate synthase in antimicrobial studies . The presence of both hydrogen bond donor and acceptor groups in its structure allows for potential binding with various biological targets, making it a versatile compound for investigative purposes. Researchers value this compound for projects aimed at developing new therapeutic agents, including cytotoxic and antimicrobial agents, inspired by the proven bioactivity of analogous 4-aminobenzoic acid (PABA) derivatives . This product is intended for research purposes in a controlled laboratory environment only. It is not manufactured for, and must not be used in, diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

332371-88-7

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

OVKQXWPZUOHUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Pattern Analysis

The ¹H NMR spectrum of 2-[(2-methylbenzoyl)amino]benzoic acid is expected to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two benzene (B151609) rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) will depend on the substitution pattern and the electronic effects of the neighboring functional groups.

The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration. The proton of the amide group (-NH-) will also likely appear as a broad singlet, with its chemical shift influenced by hydrogen bonding. The methyl group (-CH₃) protons on the 2-methylbenzoyl moiety will give rise to a singlet in the upfield region, typically around 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2-[(2-methylbenzoyl)amino]benzoic Acid

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 m
Carboxylic Acid Proton (-COOH) >10 br s
Amide Proton (-NH-) 8.0 - 9.5 br s
Methyl Protons (-CH₃) 2.4 - 2.6 s

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in 2-[(2-methylbenzoyl)amino]benzoic acid will produce a distinct signal. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the most downfield positions, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbons attached to electron-withdrawing groups resonating at lower field. The methyl carbon will be found in the upfield region of the spectrum, usually around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-[(2-methylbenzoyl)amino]benzoic Acid

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH) 168 - 175
Amide Carbonyl (-C=O) 165 - 170
Aromatic Carbons 110 - 140
Methyl Carbon (-CH₃) 20 - 25

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for Organometallic Derivatives)

While not directly applicable to 2-[(2-methylbenzoyl)amino]benzoic acid itself, heteronuclear NMR techniques would be invaluable for characterizing its organometallic derivatives. For instance, if this compound were used as a ligand to synthesize an organotin complex, ¹¹⁹Sn NMR spectroscopy would provide direct information about the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the ligands attached to it.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that result in absorption of infrared radiation at specific wavenumbers.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of 2-[(2-methylbenzoyl)amino]benzoic acid is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The N-H stretching vibration of the amide group would likely appear as a sharp to medium band around 3300-3500 cm⁻¹.

Two strong absorption bands are expected for the carbonyl groups. The C=O stretching vibration of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected in the range of 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations will give rise to multiple bands in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H and C-H bonds, as well as C-N and C-O stretching vibrations, would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for 2-[(2-methylbenzoyl)amino]benzoic Acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Amide N-H stretch 3300-3500
Carboxylic Acid C=O stretch 1700-1725
Amide C=O stretch (Amide I) 1650-1680
Aromatic Rings C=C stretch 1450-1600
Amide N-H bend (Amide II) 1510-1570

Predicted values are based on typical vibrational frequencies for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For 2-[(2-methylbenzoyl)amino]benzoic acid (C₁₅H₁₃NO₃), the molecular weight is 269.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-methylbenzoyl cation (m/z 119) and the 2-aminobenzoic acid radical cation (m/z 137). Loss of water (H₂O) or the carboxyl group (COOH) from the molecular ion are also plausible fragmentation pathways. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 4: List of Compounds Mentioned

Compound Name
2-[(2-methylbenzoyl)amino]benzoic Acid
2-methylbenzoyl cation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

For a related compound, 2-acetylamino-benzoic acid, crystallographic analysis revealed an orthorhombic space group Fdd2. researchgate.net In another instance, the analysis of 2-Methyl-4-(2-methylbenzamido)benzoic acid, a structural isomer, showed a monoclinic crystal system. nih.govnih.gov Such studies are crucial for understanding the supramolecular chemistry and physical properties of the solid material. However, specific crystallographic data for the title compound, 2-[(2-methylbenzoyl)amino]benzoic Acid, including its unit cell parameters and detailed structural data, are not available in the reviewed literature.

Table 1: Representative Crystal Data for a Related Benzoic Acid Derivative (2-Methyl-4-(2-methylbenzamido)benzoic acid) This table is provided for illustrative purposes to show the type of data obtained from X-ray crystallography.

ParameterValue nih.gov
Empirical Formula C₁₆H₁₅NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 23.318 (9)
b (Å) 10.230 (2)
c (Å) 13.901 (3)
β (°) ** 125.50 (3)
Volume (ų) **2699.7 (16)
Z 8

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis provides experimental validation of the compound's empirical formula, which is derived from its molecular structure. The experimentally determined percentages are compared with the theoretically calculated values to confirm the purity and stoichiometry of the synthesized compound.

The theoretical elemental composition of 2-[(2-methylbenzoyl)amino]benzoic acid (C₁₅H₁₃NO₃) is C: 70.58%, H: 5.13%, and N: 5.49%. Experimental data from elemental analysis is required to confirm these values for a synthesized sample. For example, the elemental analysis of 2-acetylamino-benzoic acid yielded results that closely matched the calculated values, confirming its composition. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Composition of a Related Compound (2-acetylamino-benzoic acid) This table illustrates the comparison between calculated and found elemental percentages.

ElementTheoretical % researchgate.netExperimental % researchgate.net
Carbon (C) 60.3360.3
Hydrogen (H) 5.065.0
Nitrogen (N) 7.827.8

Experimental elemental analysis data for the title compound, 2-[(2-methylbenzoyl)amino]benzoic Acid, was not found in the surveyed sources.

Computational Chemistry and Theoretical Investigations of Chemical Behavior

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), are routinely employed to model molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A primary application of DFT is the optimization of molecular geometries to find the most stable, or ground state, conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 2-[(2-methylbenzoyl)amino]benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. However, specific studies applying DFT to determine the ground state geometry of 2-[(2-methylbenzoyl)amino]benzoic acid have not been reported in the surveyed literature.

Once an optimized geometry is obtained, computational methods can be used to predict various spectroscopic parameters. Theoretical calculations of infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts are valuable for interpreting experimental spectra and confirming molecular structures. These predictions are typically performed using DFT or other ab initio methods. A computational study on 2-[(2-methylbenzoyl)amino]benzoic acid would yield a set of vibrational frequencies corresponding to its IR spectrum and a list of chemical shifts for its ¹H and ¹³C atoms. A comparison of these theoretical values with experimental data can validate the computed structure. As of this review, dedicated computational studies predicting the spectroscopic parameters for 2-[(2-methylbenzoyl)amino]benzoic acid are not available in published research.

Mechanistic Insights from Computational Studies

Computational chemistry also allows for the exploration of dynamic processes, such as conformational changes and reaction mechanisms, providing a deeper understanding of a molecule's behavior.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as the rotation around a specific bond. For 2-[(2-methylbenzoyl)amino]benzoic acid, PES scans could elucidate the energy barriers associated with the rotation of the 2-methylbenzoyl group and the carboxylic acid group. This would reveal the most stable conformers and the pathways for interconversion between them. Additionally, PES scans could be employed to investigate potential tautomeric forms of the molecule. There are currently no published studies detailing PES scans for the conformational or tautomeric pathways of 2-[(2-methylbenzoyl)amino]benzoic acid.

The structure of 2-[(2-methylbenzoyl)amino]benzoic acid suggests the potential for intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and the amide carbonyl oxygen. Computational analysis, through methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can confirm the presence and quantify the strength of such interactions. These analyses provide insights into the forces that stabilize the molecule's preferred conformation. Furthermore, computational studies can model intermolecular interactions, which are crucial for understanding the crystal packing and bulk properties of the compound. Detailed computational analyses of the intramolecular hydrogen bonding and intermolecular interactions specific to 2-[(2-methylbenzoyl)amino]benzoic acid have not been found in the existing literature.

Advanced Theoretical Analyses

Beyond the standard computational methods, more advanced theoretical analyses can provide further details about the electronic characteristics and reactivity of a molecule. This can include the analysis of frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity, the calculation of electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack, and the application of more sophisticated ab initio methods for higher accuracy. A comprehensive theoretical investigation of 2-[(2-methylbenzoyl)amino]benzoic acid using these advanced techniques has yet to be reported in scientific publications.

Aromaticity Indices (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry used to describe the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons. While classically associated with benzene (B151609), aromaticity can be quantified in various cyclic systems using several computed indices. One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA).

The HOMA index provides a straightforward method for quantifying aromaticity based on the bond lengths within a ring, which are often readily available from quantum-chemical calculations. nih.gov It compares the experimental or calculated bond lengths of a given molecule to an optimal value assumed for a fully aromatic system. nih.gov The HOMA index is defined by the equation:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where:

n is the number of bonds in the ring.

α is a normalization constant chosen to give HOMA = 1 for a perfectly aromatic system (like benzene) and HOMA = 0 for a hypothetical non-aromatic Kekulé structure with distinct single and double bonds. nih.gov

R_opt is the optimal bond length for a fully aromatic bond (e.g., 1.388 Å for a C-C bond). nih.gov

R_i is the actual length of a specific bond in the ring being analyzed.

A HOMA value close to 1 indicates high aromaticity, suggesting significant π-electron delocalization and bond length equalization. Conversely, values approaching 0 signify a lack of aromatic character and greater bond length alternation. Negative values indicate antiaromaticity. nih.gov

Table 1: Interpretation of Theoretical HOMA Index Values for Aromatic Rings

HOMA ValueInterpretationExpected Ring System in 2-[(2-methylbenzoyl)amino]benzoic Acid
Approaching +1High degree of aromaticity, significant electron delocalization.Both the benzoic acid and the 2-methylbenzoyl rings.
Around 0Non-aromatic character, localized double and single bonds.Not expected for the core phenyl rings.
Negative ValueAntiaromatic character.Not expected for the core phenyl rings.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto a constant electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are characterized by an excess of electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, depicted in shades of blue, indicate a deficiency of electrons and are vulnerable to nucleophilic attack. These positive regions are often found around hydrogen atoms, particularly those bonded to electronegative atoms. uni-muenchen.dewolfram.com

For 2-[(2-methylbenzoyl)amino]benzoic acid, an MEP surface analysis would reveal distinct regions of positive and negative potential that govern its intermolecular interactions.

Negative Regions (Red/Yellow): The most negative potentials would be concentrated around the oxygen atoms of the carboxylic acid group and the carbonyl oxygen of the amide linkage. These sites represent the most likely points for electrophilic attack or for forming hydrogen bonds as a hydrogen bond acceptor.

Positive Regions (Blue): The most positive potential would be located on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. A significant, though less intense, positive potential would also be found on the hydrogen atom of the N-H group in the amide linkage.

Neutral Regions (Green): The carbon atoms of the aromatic rings and the methyl group would constitute the regions of near-neutral potential.

Computational studies on the closely related molecule mefenamic acid have confirmed this type of potential distribution, highlighting the importance of the carboxylic acid and amide groups in defining the molecule's reactive sites. iucr.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Distribution for 2-[(2-methylbenzoyl)amino]benzoic Acid

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplied Reactivity
Oxygen atoms of the Carboxylic Acid (-COOH)Highly NegativeRedSite for electrophilic attack, H-bond acceptor.
Oxygen atom of the Amide Carbonyl (-C=O)Highly NegativeRedSite for electrophilic attack, H-bond acceptor.
Hydrogen atom of the Carboxylic Acid (-COOH)Highly PositiveBlueSite for nucleophilic attack, deprotonation, H-bond donor.
Hydrogen atom of the Amide Linkage (-NH-)PositiveBlueSite for H-bond donation.
Aromatic Rings and Methyl Group (-CH₃)Near-NeutralGreenGenerally unreactive towards charged species.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through a set of descriptors. mdpi.comnih.gov These descriptors can be global, applying to the molecule as a whole, or local, identifying the reactivity of specific atomic sites. scielo.org.mx They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Local Reactivity Descriptors: To understand site selectivity, local descriptors are used. The most common are the Fukui functions (f(r)), which indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. scielo.org.mx Condensed Fukui functions simplify this by assigning a value to each atom.

f_k^+: for nucleophilic attack (reaction with a nucleophile).

f_k^-: for electrophilic attack (reaction with an electrophile).

f_k^0: for radical attack.

By analyzing these descriptors, one can predict which atoms in 2-[(2-methylbenzoyl)amino]benzoic acid are most susceptible to nucleophilic, electrophilic, or radical attack. DFT calculations on various anthranilic acid derivatives have been performed to determine these values and predict their chemical behavior. jmchemsci.com While specific calculated values for 2-[(2-methylbenzoyl)amino]benzoic acid are not present in the cited literature, the data from structurally similar compounds provide a strong basis for understanding its reactivity profile.

Table 3: Illustrative Global Reactivity Descriptors for a Representative N-Aryl Anthranilic Acid Derivative (Calculated via DFT)

Note: The following data is for a representative compound from a study on anthranilic acid derivatives and serves to illustrate the typical values obtained from such calculations. jmchemsci.com

DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
HOMO EnergyE_HOMO--6.21Energy of the highest occupied molecular orbital.
LUMO EnergyE_LUMO--1.85Energy of the lowest unoccupied molecular orbital.
Energy GapΔEE_LUMO - E_HOMO4.36Indicates high kinetic stability and low reactivity.
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.03Describes the tendency of electrons to escape.
Chemical HardnessηE_LUMO - E_HOMO4.36Measures resistance to change in electron configuration.
Global SoftnessS1 / η0.23Measures the molecule's polarizability.
Electrophilicity Indexωμ² / (2η)1.86Quantifies the molecule's ability to act as an electrophile.

Chemical Reactivity and Mechanistic Exploration of 2 2 Methylbenzoyl Amino Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of reactions, including esterification and decarboxylation, which are fundamental to modifying the compound's properties and exploring its synthetic utility.

Esterification Reactions and Derivatives

The carboxylic acid functionality of 2-[(2-methylbenzoyl)amino]benzoic acid can readily undergo esterification to produce a variety of ester derivatives. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. pbworks.comblogspot.comuomustansiriyah.edu.iq The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. pbworks.comuomustansiriyah.edu.iq The alcohol then acts as a nucleophile, attacking the carbonyl carbon. pbworks.comblogspot.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. pbworks.comuomustansiriyah.edu.iq

The synthesis of related N-acylated aminobenzoates has been reported through various methods. For instance, the preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid has been achieved through the hydrolysis of its methyl ester precursor, which itself is synthesized via an N-acylation reaction. google.com This highlights the accessibility of the ester and its role as a key intermediate. The general conditions for Fischer esterification are outlined in the table below.

Table 1: General Conditions for Fischer Esterification of 2-[(2-methylbenzoyl)amino]benzoic Acid

Reactant Reagent Catalyst Conditions Product

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids due to the strength of the sp²-sp² carbon-carbon bond. nih.gov However, under specific conditions, 2-[(2-methylbenzoyl)amino]benzoic acid can undergo decarboxylation. Thermal decarboxylation often requires high temperatures and may be facilitated by the presence of ortho-substituents that can stabilize the resulting carbanion intermediate. nih.govquirkyscience.com For instance, the thermal decomposition of lanthanide complexes with N-phenylanthranilic acid, a structurally related compound, has been studied, indicating that the carboxyl group is susceptible to removal at elevated temperatures. chemicalpapers.com

More recent methodologies for the decarboxylation of benzoic acids involve photoredox catalysis, which can proceed under milder conditions. nih.gov These methods often generate aryl radicals as intermediates. nih.gov The stability of the resulting aryl anion or radical intermediate is a key factor in determining the feasibility and conditions of the decarboxylation reaction. The general approaches to decarboxylation are summarized in the table below.

Table 2: Potential Decarboxylation Pathways for 2-[(2-methylbenzoyl)amino]benzoic Acid

Method Reagents/Conditions Intermediate Product
Thermal Decarboxylation High temperature, potentially with a catalyst Aryl anion 2-methyl-N-phenylbenzamide

Reactivity of the Amide and Aromatic Moieties

The amide linkage and the two aromatic rings of 2-[(2-methylbenzoyl)amino]benzoic acid provide additional sites for chemical modification, including electrophilic substitution, oxidation, and reduction.

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in 2-[(2-methylbenzoyl)amino]benzoic acid exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the directing effects of their respective substituents. youtube.com

Ring B (derived from 2-methylbenzoyl chloride): This ring is substituted with a methyl group (-CH₃) and the amide carbonyl group (-CO-NH-Ar). The methyl group is an ortho, para-directing and activating group. The carbonyl group is a meta-directing and deactivating group. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho and para to the methyl group.

Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of benzoic acid typically yields m-nitrobenzoic acid. quora.comtruman.edu The bromination of anthranilic acid can yield both mono- and di-bromo derivatives depending on the reaction conditions. scispace.com The predicted outcomes for the nitration of 2-[(2-methylbenzoyl)amino]benzoic acid are presented in the table below.

Table 3: Predicted Major Products of Mononitration of 2-[(2-methylbenzoyl)amino]benzoic Acid

Ring Incoming Electrophile Major Product(s)
Ring A NO₂⁺ 2-[(2-methylbenzoyl)amino]-5-nitrobenzoic acid

Oxidation and Reduction Pathways of Nitrogen and Carbon Centers

The nitrogen and carbon centers within 2-[(2-methylbenzoyl)amino]benzoic acid can undergo oxidation and reduction reactions under appropriate conditions.

The methyl group on the benzoyl ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form a carboxylic acid, provided there is a benzylic hydrogen present. masterorganicchemistry.comlibretexts.orglumenlearning.com This would transform the 2-methylbenzoyl group into a 2-carboxybenzoyl group. The aromatic rings themselves are generally resistant to oxidation except under harsh conditions. libretexts.orglibretexts.org

The amide linkage is generally stable to mild oxidizing and reducing agents. However, under forcing conditions, it can be hydrolyzed. Reduction of the amide carbonyl group is possible with strong reducing agents like lithium aluminum hydride, which would convert the amide to a secondary amine.

If the aromatic rings are nitrated, the resulting nitro groups can be readily reduced to amino groups using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). google.com This provides a pathway to introduce an additional amino group onto the molecule.

Table 4: Potential Oxidation and Reduction Reactions

Moiety Reagent Conditions Product
Methyl Group KMnO₄, heat Basic, then acidic workup 2-[(2-carboxybenzoyl)amino]benzoic acid
Nitro Group (if present) H₂, Pd/C or Sn/HCl Mild Corresponding amino-substituted derivative

Coordination Chemistry and Metal Complex Formation

The presence of both a carboxylic acid group and an amide linkage provides 2-[(2-methylbenzoyl)amino]benzoic acid with multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. ajmdr.org.ngyu.edu.jo The carboxylate group, formed upon deprotonation, can act as a mono- or bidentate ligand, coordinating to a metal center through one or both oxygen atoms. ajmdr.org.ngyu.edu.jochesci.com The amide oxygen and potentially the amide nitrogen can also participate in coordination.

The formation of metal complexes with Schiff bases derived from 2-aminobenzoic acid has been reported, where coordination often occurs through the carboxylate oxygen and the imine nitrogen. ajmdr.org.ngyu.edu.jochesci.comresearchgate.net Similarly, lanthanide complexes with N-phenylanthranilic acid have been synthesized and their thermal properties investigated. chemicalpapers.com These studies suggest that 2-[(2-methylbenzoyl)amino]benzoic acid can act as a versatile ligand, potentially forming complexes with a variety of transition metals and lanthanides. The coordination mode would likely depend on the metal ion, the reaction conditions, and the presence of other ligands. A common coordination mode would involve the deprotonated carboxylate and the amide oxygen, forming a stable chelate ring.

Table 5: Potential Coordination Modes of 2-[(2-methylbenzoyl)amino]benzoic Acid with Metal Ions

Metal Ion (Mⁿ⁺) Potential Donating Atoms Possible Complex Stoichiometry (Ligand:Metal)
Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) Carboxylate oxygens, Amide oxygen 1:1, 2:1

Synthesis and Structural Characterization of Organotin(IV) Carboxylate Complexes

Organotin(IV) carboxylates derived from 2-[(2-methylbenzoyl)amino]benzoic acid are typically synthesized through the reaction of the acid with an appropriate organotin(IV) precursor, such as an organotin(IV) chloride or oxide. The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex. For instance, diorganotin(IV) dichlorides (R₂SnCl₂) and triorganotin(IV) chlorides (R₃SnCl) are common starting materials.

The general synthetic route often involves a condensation reaction in a suitable solvent like methanol (B129727) or toluene (B28343), sometimes in the presence of a base to deprotonate the carboxylic acid. The resulting complexes can be monomeric, dimeric, or polymeric in nature, depending on the coordination mode of the carboxylate ligand and the organic groups attached to the tin atom.

Structural characterization of these complexes relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for determining the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can indicate whether it acts as a monodentate, bidentate chelating, or bridging ligand. In many organotin(IV) carboxylates, the coordination is established through the oxygen atoms of the carboxylate anion. thescipub.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, provides further insight into the structure of these complexes in solution. ¹¹⁹Sn NMR chemical shifts are indicative of the coordination number of the tin atom. For example, five-coordinate tin atoms in a trigonal bipyramidal geometry and six-coordinate tin atoms in an octahedral geometry will have distinct chemical shift ranges. thescipub.commdpi.com In some instances, the solid-state geometry, which can be determined by X-ray crystallography, may differ from the geometry observed in solution due to fluxional behavior. mdpi.com

The resulting organotin(IV) complexes can adopt various geometries. For example, diorganotin(IV) derivatives may exhibit hexa-coordination, while triorganotin(IV) derivatives can be four- or five-coordinate. thescipub.com The specific geometry is influenced by the steric bulk of the organic groups on the tin atom and the ligand itself.

Table 1: Representative Organotin(IV) Precursors and Expected Complex Types

Organotin(IV) PrecursorGeneral Formula of ProductPotential Coordination Number of Sn
Diorganotin(IV) Dichloride (R₂SnCl₂)R₂SnL₂5 or 6
Triorganotin(IV) Chloride (R₃SnCl)R₃SnL4 or 5
Diorganotin(IV) Oxide (R₂SnO)[R₂SnL]₂O5 or 6

L represents the deprotonated 2-[(2-methylbenzoyl)amino]benzoic acid ligand.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II), Hg(II), Pd(II), Ce(II), Pr(II), Dy(II), Nd(II))

2-[(2-methylbenzoyl)amino]benzoic acid possesses multiple donor atoms—the carboxylate oxygens and the amide nitrogen and oxygen—making it a versatile ligand for coordination with a wide array of transition metal ions. The coordination behavior often involves the formation of chelate rings, which enhances the stability of the resulting complexes.

The primary coordination sites are typically the nitrogen atom of the amino group and an oxygen atom from the carboxylate group, forming a stable six-membered chelate ring. nih.gov In this mode, the ligand acts as a bidentate N,O-donor. The carboxylate group itself can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of mononuclear or polynuclear complexes.

The synthesis of these transition metal complexes is generally achieved by reacting a salt of the desired metal (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent. The stoichiometry of the metal-to-ligand ratio is a critical parameter that influences the structure of the final product.

The electronic and magnetic properties of the complexes are determined by the nature of the central metal ion and its coordination environment. For instance, Co(II) and Ni(II) complexes often exhibit octahedral geometries, while Cu(II) complexes may show distorted octahedral or square planar geometries due to the Jahn-Teller effect. Zn(II) and Cd(II) complexes, having a d¹⁰ electronic configuration, are typically diamagnetic and can adopt tetrahedral or octahedral geometries.

Coordination with lanthanide ions such as Ce(II), Pr(II), Dy(II), and Nd(II) is also possible, primarily through the hard oxygen donor atoms of the carboxylate group. The larger ionic radii of lanthanides allow for higher coordination numbers, often resulting in complexes with coordination numbers of 8, 9, or even higher.

Ligand Design Principles and Determination of Coordination Geometries (e.g., Tetrahedral, Square Planar, Trigonal Bipyramidal)

The design of 2-[(2-methylbenzoyl)amino]benzoic acid as a ligand is based on the principles of chelation and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms. This combination allows for effective coordination with a variety of metal ions. The N-acyl substitution on the anthranilic acid backbone can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

The determination of coordination geometries is accomplished through a combination of experimental techniques and theoretical calculations.

Spectroscopic Methods:

Electronic Spectroscopy (UV-Vis): The d-d electronic transitions observed for transition metal complexes provide information about the coordination geometry. For example, the number and position of absorption bands can distinguish between octahedral and tetrahedral environments for Co(II) and Ni(II) ions.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy helps in elucidating the coordination mode of the carboxylate group. Additionally, shifts in the N-H and C=O stretching frequencies of the amide group upon complexation can indicate the involvement of these groups in coordination.

Magnetic Susceptibility Measurements: The effective magnetic moment of a complex can help determine the oxidation state and spin state of the metal ion, which in turn provides clues about the coordination geometry.

Based on these principles and techniques, various coordination geometries can be anticipated for complexes of 2-[(2-methylbenzoyl)amino]benzoic acid:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) or for Co(II) with certain ligand fields.

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II), as well as for some Cu(II) complexes.

Trigonal Bipyramidal: A common five-coordinate geometry, particularly for organotin(IV) complexes. mdpi.com

Octahedral: Frequently observed for many first-row transition metals like Mn(II), Co(II), and Ni(II).

Table 2: Expected Coordination Geometries for Metal Complexes

Metal IonTypical Coordination NumberCommon Geometry
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4, 6Square Planar, Octahedral
Cu(II)4, 6Square Planar, Distorted Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Pd(II)4Square Planar
Sn(IV) (in organometallics)4, 5, 6Tetrahedral, Trigonal Bipyramidal, Octahedral

Tautomerism and Isomerization Processes in Solution and Solid States

N-acyl anthranilic acids, including 2-[(2-methylbenzoyl)amino]benzoic acid, can potentially exist in different tautomeric forms. The primary tautomeric equilibrium to consider is that between the non-ionic (molecular) form and the zwitterionic form. This equilibrium is analogous to that observed in amino acids. nih.govnih.gov

The position of this equilibrium is highly dependent on the medium. In the solid state and in non-polar organic solvents, the non-ionic form is generally favored. In aqueous solutions, particularly around the isoelectric point, the zwitterionic form can be significantly populated. nih.gov The extent of zwitterion formation in N-substituted anthranilic acids is influenced by the nature of the substituent on the nitrogen atom. nih.govnih.gov

Another potential tautomerism is the amide-imidol tautomerism within the N-benzoyl group:

Amide form: -C(=O)-NH- Imidol form: -C(OH)=N-

The amide form is generally much more stable and is the predominant tautomer under normal conditions.

Isomerization in 2-[(2-methylbenzoyl)amino]benzoic acid could involve rotation around the C-N amide bond, leading to different conformations (syn- and anti-periplanar arrangements of the carbonyl oxygen and the N-H proton). The energy barrier for this rotation is typically high enough to allow for the existence of distinct conformers at low temperatures. Additionally, rotation around the C-C bond connecting the carboxyl group to the phenyl ring and the C-N bond connecting the amide to the phenyl ring can lead to various rotational isomers (rotamers).

Spectroscopic techniques like NMR can be used to study these dynamic processes. For instance, variable-temperature NMR experiments can provide information on the energy barriers for bond rotation and the relative populations of different isomers or tautomers in solution.

Research on Structural Modifications and Analogue Development

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical nature and reactivity of 2-[(2-methylbenzoyl)amino]benzoic acid can be significantly altered by introducing various substituents onto its aromatic rings or by modifying the acyl group attached to the amide linkage.

The introduction of substituents such as methyl, chloro, and nitro groups onto the aromatic rings of 2-[(2-methylbenzoyl)amino]benzoic acid analogues can profoundly influence their electronic and steric properties, thereby affecting their reactivity. The position of the substituent on the aromatic ring also plays a critical role in directing the course of further chemical transformations. libretexts.orgmsu.edu

Electron-donating groups, like the methyl group (-CH₃), generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. libretexts.org Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), decrease the electron density of the ring, thus deactivating it towards electrophilic attack. libretexts.org The chloro group, while deactivating, is an ortho-, para-director in electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects. libretexts.org The nitro group is a strong deactivating group and a meta-director. libretexts.org

The acidity of the benzoic acid moiety is also sensitive to the nature of the substituents. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid by stabilizing the conjugate base (carboxylate anion). For instance, the presence of a nitro group would be expected to increase the acidity of the corresponding 2-[(2-methylbenzoyl)amino]benzoic acid analogue.

Table 1: Predicted Effects of Aromatic Ring Substituents on the Properties of 2-[(2-methylbenzoyl)amino]benzoic Acid Analogues
SubstituentElectronic EffectEffect on Aromatic Ring Reactivity (Electrophilic Substitution)Directing EffectPredicted Effect on Acidity
-CH₃ (Methyl)Electron-donatingActivatingOrtho, ParaDecrease
-Cl (Chloro)Electron-withdrawing (Inductive), Electron-donating (Resonance)DeactivatingOrtho, ParaIncrease
-NO₂ (Nitro)Strongly Electron-withdrawingStrongly DeactivatingMetaStrongly Increase

A study on 2-((4-chloro-2-nitrophenyl)amino)benzoic acid highlights the role of chloro and nitro substituents. The nitro group can be reduced to an amino group, providing a handle for further functionalization, while the chloro group can be a site for nucleophilic substitution under specific conditions. Another example is the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, which involves nitration and chlorination reactions, demonstrating the manipulation of these substituents in a synthetic context. google.com

Modification of the acyl group attached to the amide nitrogen in 2-aminobenzoic acid derivatives offers another avenue for altering the molecule's properties. These changes can affect the compound's conformation, electronic distribution, and potential for intermolecular interactions.

Research into aminobenzoic acid derivatives has shown that the nature of the acyl group can influence how the molecule interacts with biological targets. For instance, in the context of the ribosome's peptidyl transferase center, different aminobenzoic acid derivatives exhibit varied efficiencies of incorporation into polypeptide chains, a phenomenon attributed to the steric and electronic properties of the aromatic ring system. nih.gov

Systematic variations of the acyl group, for example, by replacing the 2-methylbenzoyl group with other substituted or unsubstituted benzoyl groups, or even with aliphatic acyl groups, can lead to a library of analogues with a spectrum of chemical and physical properties. A one-pot synthesis method for 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been reported, which could potentially be adapted to generate a variety of analogues with different acyl groups. researchgate.net

Synthesis of Heterocyclic Derivatives Containing the Benzoic Acid Moiety

The benzoic acid moiety of 2-[(2-methylbenzoyl)amino]benzoic acid can be incorporated into various heterocyclic systems, leading to novel compounds with potentially interesting chemical and biological profiles.

Thiazole (B1198619) rings are a common feature in many biologically active compounds. Derivatives of aminobenzoic acid have been used as starting materials for the synthesis of compounds containing a thiazole ring. ijcmas.comresearchgate.net A general approach involves the reaction of a substituted aminobenzoic acid with reagents that provide the necessary atoms to form the thiazole ring. For example, N-(2-aminothiazole) substituted aminobenzoates can be prepared from substituted aminobenzoic acids through a multi-step synthesis involving the formation of an intermediate that is then reacted with thiourea. ijcmas.comresearchgate.net

In a similar vein, 2-aminobenzothiazole (B30445) can be used as a precursor for the synthesis of more complex heterocyclic systems. researchgate.net While not directly starting from 2-[(2-methylbenzoyl)amino]benzoic acid, these synthetic strategies demonstrate the feasibility of incorporating a thiazole or benzothiazole (B30560) ring system into structures containing a benzoic acid moiety. The synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids from N-benzylidene anthranilic acids further illustrates the versatility of aminobenzoic acids in the construction of thiazole-containing heterocycles. nih.gov

Schiff bases, which contain a C=N double bond, are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. The amino group of 2-aminobenzoic acid and its derivatives can participate in Schiff base formation, yielding ligands capable of coordinating with metal ions.

The synthesis of a Schiff base from 2-aminobenzoic acid and 4-(N,N-dimethylamino)benzaldehyde has been reported, resulting in 2-[4-(N,N-dimethylamino)benzylidene]benzoic acid. yu.edu.jo This Schiff base acts as a bidentate ligand, coordinating to metal ions through the azomethine nitrogen and the carboxylate oxygen. yu.edu.jo Similarly, a Schiff base derived from 2-aminobenzoic acid and 2-thiophene carboxaldehyde has been used to synthesize various metal complexes. nih.gov These studies indicate that 2-[(2-methylbenzoyl)amino]benzoic acid could also be a precursor for the synthesis of Schiff base ligands, where the amino group of the anthranilic acid portion reacts to form the imine linkage. The resulting ligands would be expected to form stable complexes with a variety of metal ions. eurjchem.com

Table 2: Examples of Schiff Bases Derived from Aminobenzoic Acids and Their Characterization
Aldehyde/Ketone ReactantResulting Schiff BaseCoordinating AtomsReference
4-(N,N-dimethylamino)benzaldehyde2-[4-(N,N-dimethylamino)benzylidene]benzoic acidAzomethine Nitrogen, Carboxylate Oxygen yu.edu.jo
2-thiophene carboxaldehydeSchiff base of 2-thiophene carboxaldehyde and 2-aminobenzoic acidNot specified nih.gov
Imidazoleacetophenone4(1H-imidazole-yl)acetophenoneanthranilic acidNitrogen and Oxygen atoms eurjchem.com

Advanced Synthetic Strategies for Complex Analogue Libraries

The generation of diverse libraries of 2-[(2-methylbenzoyl)amino]benzoic acid analogues requires efficient and versatile synthetic methodologies. Advanced strategies often focus on combinatorial approaches and the development of one-pot or multi-component reactions to streamline the synthesis of complex molecules.

The development of synthetic routes to 2-arylbenzothiazoles, which are structurally related to potential derivatives of 2-[(2-methylbenzoyl)amino]benzoic acid, provides insight into advanced synthetic strategies. nih.gov These methods often involve catalytic cross-coupling reactions to form key carbon-carbon or carbon-heteroatom bonds.

A one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been described, which represents an efficient method for generating a focused library of analogues by varying the starting materials. researchgate.net Such strategies are valuable for rapidly exploring the chemical space around the core structure of 2-[(2-methylbenzoyl)amino]benzoic acid. The use of solid-phase synthesis or flow chemistry could further enhance the efficiency of library generation, allowing for the automated and high-throughput production of novel analogues for screening and further development.

Applications in Advanced Chemical Synthesis and Novel Materials Research

Role as Synthetic Intermediates and Building Blocks

The utility of 2-[(2-methylbenzoyl)amino]benzoic acid as a synthetic intermediate is well-established, primarily owing to the reactivity of its carboxylic acid and amide functionalities. These reactive sites allow for a variety of chemical transformations, making it a valuable precursor in the synthesis of numerous fine and specialty chemicals.

Precursor in the Synthesis of Fine Chemicals and Specialty Compounds

A primary application of 2-[(2-methylbenzoyl)amino]benzoic acid and its analogs is in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. nih.gov These derivatives of anthranilic acid are instrumental in constructing compound libraries for structure-activity relationship (SAR) analysis, a key process in drug discovery. nih.gov

One of the most prominent classes of compounds synthesized from N-acylanthranilic acids are quinazolinones. researchgate.net These heterocycles are known for a broad spectrum of biological activities. researchgate.net The synthesis often involves a cyclization reaction, where the N-acyl group and the carboxylic acid of the anthranilic acid backbone form the heterocyclic ring. This process can be facilitated by various reagents and conditions, including microwave irradiation to accelerate the reaction. researchgate.net

Beyond quinazolinones, derivatives of anthranilic acid are precursors to a diverse range of bioactive heterocycles. researchgate.net The reactivity of the amino and carboxyl groups allows for the construction of various ring systems, leading to compounds with potential applications as pharmaceuticals, agrochemicals, and specialty dyes. For instance, anthranilic acid derivatives are used in the synthesis of certain anti-inflammatory agents, antimicrobials, and antivirals. nih.govnih.gov

Contributions to the Development of New Materials with Tailored Chemical Properties

The structural framework of 2-[(2-methylbenzoyl)amino]benzoic acid and related N-acyl anthranilic acid derivatives makes them suitable candidates for the development of new materials with specific chemical and physical properties. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, COOH) groups, along with aromatic rings capable of π-π stacking, facilitates the formation of ordered structures.

While specific research on the direct application of 2-[(2-methylbenzoyl)amino]benzoic acid in materials science is emerging, the broader class of N-arylanthranilic acids has been explored for the creation of functional materials. These molecules can be incorporated into polymer backbones or used to create metal-organic frameworks (MOFs). The ability to modify the substituents on the aromatic rings allows for the fine-tuning of properties such as luminescence, conductivity, and porosity. The chelation of transition metals by anthranilic acid derivatives can lead to complexes with applications as photoluminescent materials, corrosion inhibitors, and catalysts. rsc.org

Integration into Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. The synthesis and application of 2-[(2-methylbenzoyl)amino]benzoic acid and its derivatives are increasingly being viewed through the lens of green chemistry.

Utilization of Bio-Derived Precursors from Metabolic Pathways (e.g., Shikimate Pathway)

The core structure of 2-[(2-methylbenzoyl)amino]benzoic acid is derived from anthranilic acid, a naturally occurring substance. In bacteria, fungi, algae, and plants, anthranilic acid is biosynthesized through the shikimate pathway. wikipedia.org This seven-step metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, a key branch-point intermediate. nih.gov Chorismate is then converted to anthranilate. oup.comacs.orgresearchgate.net The existence of this natural biosynthetic pathway opens up the possibility of producing the anthranilic acid precursor for 2-[(2-methylbenzoyl)amino]benzoic acid from renewable feedstocks through microbial fermentation, offering a sustainable alternative to traditional chemical synthesis from petroleum-based starting materials. nih.gov

Development of Environmentally Benign Synthetic Protocols

Significant efforts have been made to develop greener synthetic methods for N-acylanthranilic acids and their subsequent conversion into more complex molecules. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of N-arylanthranilic acids and quinazolinones. researchgate.netscielo.brresearchgate.net These reactions can often be carried out in more environmentally friendly solvents, such as water or ethanol (B145695), or even under solvent-free conditions. researchgate.netijarsct.co.in For instance, the Ullmann condensation, a common method for synthesizing N-arylanthranilic acids, has been successfully performed under microwave irradiation in aqueous media. researchgate.net The use of solid supports, such as acidic alumina, in microwave-assisted reactions further enhances the environmental credentials of these synthetic protocols by simplifying product purification and minimizing waste. researchgate.net

Below is a table summarizing some of the green chemistry approaches applied to the synthesis of N-arylanthranilic acids and their derivatives:

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions.Reduced reaction times, improved yields, potential for solvent-free conditions.
Aqueous Media Employs water as the reaction solvent.Environmentally benign, low cost, non-flammable. researchgate.net
Solid-Supported Reactions The reaction is carried out on a solid support (e.g., alumina).Ease of product isolation, potential for catalyst recycling, solvent-free conditions. researchgate.net
Bio-derived Precursors Uses starting materials obtained from biological sources.Reduced reliance on fossil fuels, sustainability. wikipedia.orgnih.gov

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structural characteristics of 2-[(2-methylbenzoyl)amino]benzoic acid make it an interesting candidate for research in this area.

The presence of both a carboxylic acid group and an amide linkage provides the molecule with the capacity to form robust hydrogen-bonded networks. The carboxylic acid can form dimers, while the amide group can participate in hydrogen bonding with neighboring molecules. These interactions, in conjunction with the potential for π-π stacking between the aromatic rings, can lead to the formation of well-defined, self-assembled structures in the solid state and in solution.

While specific studies on the self-assembly of 2-[(2-methylbenzoyl)amino]benzoic acid are not extensively documented, the broader class of N-acylanthranilic acids and other aromatic carboxylic acids are known to form supramolecular gels. rsc.orgnih.govnih.govrsc.orgmdpi.com These gels are formed by the self-assembly of low-molecular-weight gelators into long, entangled fibers that immobilize the solvent. The ability to form such structures is highly dependent on the specific molecular structure and the nature of the solvent. The potential for 2-[(2-methylbenzoyl)amino]benzoic acid to act as a gelator opens up possibilities for its use in areas such as drug delivery, materials science, and tissue engineering. nih.govrsc.org

Investigation of Dimeric and Tetrameric Structures

The supramolecular assembly of 2-[(2-methylbenzoyl)amino]benzoic acid, a derivative of N-acylanthranilic acid, is significantly influenced by non-covalent interactions, leading to the formation of higher-order structures such as dimers and potentially tetramers. While specific crystallographic studies for this exact compound are not extensively documented in publicly available literature, the behavior of related anthranilic acid derivatives provides a strong basis for understanding its structural chemistry. The formation of dimeric structures is a common feature among carboxylic acids, including derivatives of anthranilic acid. This dimerization is primarily driven by the formation of strong, centrosymmetric hydrogen bonds between the carboxylic acid moieties of two separate molecules.

In the case of 2-[(2-methylbenzoyl)amino]benzoic acid, the carboxylic acid group is expected to form a robust dimeric synthon. This is a well-established motif in the solid-state chemistry of carboxylic acids. Research on analogous compounds, such as various N-acylanthranilic acid derivatives, has shown a high propensity for the formation of such hydrogen-bonded dimers. For instance, studies on other N-substituted anthranilic acid derivatives have consistently revealed the presence of these dimeric structures in the crystalline state.

While the formation of tetrameric structures is less common, it can be envisaged as an extension of the dimeric pairing, where additional intermolecular forces, such as π-π stacking interactions between the aromatic rings, could lead to the association of two dimeric units. The presence of two aromatic rings in 2-[(2-methylbenzoyl)amino]benzoic acid—the anthranilate ring and the 2-methylbenzoyl ring—provides ample opportunity for such stacking interactions. The relative orientation of these rings in the crystal lattice would be a critical factor in determining the likelihood of tetramer formation. Theoretical modeling and computational studies on similar aromatic carboxamides could provide further insights into the energetic favorability of such tetrameric assemblies.

The investigation into these higher-order structures is crucial for understanding the material properties of 2-[(2-methylbenzoyl)amino]benzoic acid, as the packing arrangement in the solid state dictates properties such as solubility, melting point, and polymorphism.

Study of Hydrogen Bonding Networks and Stacking Interactions in Solid State

The solid-state architecture of 2-[(2-methylbenzoyl)amino]benzoic acid is dictated by a combination of hydrogen bonding and stacking interactions, which together create a complex and stable three-dimensional network.

Hydrogen Bonding Networks:

The primary hydrogen bond donor in the molecule is the carboxylic acid proton, and the most prominent acceptor is the carbonyl oxygen of the carboxylic acid group on a neighboring molecule, leading to the formation of the previously discussed dimers. Additionally, the amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor. This allows for the formation of extended hydrogen bonding chains or sheets, linking the dimeric units.

The table below summarizes the potential hydrogen bonding interactions in the solid state of 2-[(2-methylbenzoyl)amino]benzoic acid, based on the functional groups present and studies of related molecules.

DonorAcceptorType of InteractionSignificance
Carboxylic Acid O-HCarboxylic Acid C=OIntermolecularFormation of strong dimeric units
Amide N-HAmide C=OIntermolecularExtension of the supramolecular assembly into chains or sheets
Amide N-HCarboxylic Acid C=OIntramolecularInfluences molecular conformation and planarity

Stacking Interactions:

The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal structure. In many aromatic carboxylic acids, the hydrogen-bonded networks are further stabilized by these weaker but collectively significant stacking forces. Studies on related compounds like p-aminobenzoic acid have shown that the dominant interactions can be solvent-dependent, with hydrogen bonds often dominating in organic solvents, while π-π stacking is promoted in aqueous environments. ucl.ac.ukacs.org The substitution pattern on the aromatic rings also influences the strength and nature of these stacking interactions. The methyl group on the benzoyl ring, for instance, can affect the electronic nature and steric hindrance of the ring, thereby modulating the stacking geometry.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions leads to a highly organized and stable solid-state structure for 2-[(2-methylbenzoyl)amino]benzoic acid. Understanding these interactions is fundamental for the rational design of new materials with desired physical and chemical properties.

Future Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount for the widespread investigation and application of any chemical compound. For 2-[(2-methylbenzoyl)amino]benzoic acid, future research could significantly benefit from exploring synthetic pathways that offer improvements in terms of yield, atom economy, and environmental impact over traditional methods.

Table 1: Comparison of Potential Synthetic Routes for 2-[(2-methylbenzoyl)amino]benzoic Acid

Synthetic MethodPotential AdvantagesResearch Focus
Transition-Metal Catalyzed Cross-Coupling High efficiency, broad substrate scope, milder reaction conditions.Investigating various copper- and palladium-based catalytic systems, such as those utilized in Buchwald-Hartwig and Ullmann-type reactions, to directly couple 2-aminobenzoic acid with 2-methylbenzoyl derivatives. rsc.orgresearchgate.net
Photocatalysis Utilization of visible light as a renewable energy source, mild reaction conditions.Exploring photoredox catalysis for the C-H activation of 2-methylbenzoic acid followed by coupling with 2-aminobenzoic acid, or for the direct N-arylation of amides under photocatalytic conditions.
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability.Developing continuous flow processes for the synthesis of 2-[(2-methylbenzoyl)amino]benzoic acid, allowing for precise control over reaction parameters and facilitating rapid optimization.
Biocatalysis High selectivity, environmentally benign conditions.Screening for enzymes that can catalyze the amidation reaction between derivatives of 2-methylbenzoic acid and 2-aminobenzoic acid.

Future research in this area should focus on the development of catalytic systems that are not only efficient but also utilize abundant and non-toxic metals. Furthermore, the exploration of one-pot or tandem reactions that minimize intermediate isolation steps would contribute to more sustainable and cost-effective synthetic protocols.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 2-[(2-methylbenzoyl)amino]benzoic acid is crucial for optimizing existing processes and designing new reactions. While general mechanisms for N-acylation are known, the specific influence of the 2-methylbenzoyl group on the reactivity of the anthranilic acid scaffold warrants detailed investigation.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations. For instance, in-depth kinetic studies can provide valuable information about the rate-determining steps and the influence of various reaction parameters. nih.gov Spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance spectroscopy, can be used to identify and characterize reaction intermediates.

Computational chemistry, particularly density functional theory (DFT) calculations, can offer profound insights into the reaction pathways at a molecular level. These studies can be used to:

Model transition states: To understand the energy barriers associated with different reaction pathways.

Predict reaction outcomes: To guide the design of new experiments and the selection of optimal reaction conditions.

Elucidate the role of catalysts: To understand how catalysts interact with the reactants and facilitate the transformation.

A deeper mechanistic understanding will not only allow for the optimization of the synthesis of 2-[(2-methylbenzoyl)amino]benzoic acid itself but will also pave the way for its use as a versatile building block in the construction of more complex molecules.

Exploration of Advanced Non-Biological Applications in Material Science and Catalysis

The unique structural features of 2-[(2-methylbenzoyl)amino]benzoic acid, including the presence of both a carboxylic acid and an amide group, make it an attractive candidate for applications in material science and catalysis.

Material Science

In the realm of material science, this compound can serve as a versatile monomer for the synthesis of novel polymers with tailored properties. The carboxylic acid and the secondary amine of the amide group provide reactive sites for polymerization reactions.

Future research could focus on the synthesis of:

Polyamides: The direct polycondensation of 2-[(2-methylbenzoyl)amino]benzoic acid or its derivatives could lead to the formation of aromatic polyamides (aramids). ijert.orgresearchgate.net The introduction of the 2-methylbenzoyl group could influence the polymer's solubility, thermal stability, and mechanical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal ions, leading to the formation of coordination polymers or MOFs. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The specific structure of 2-[(2-methylbenzoyl)amino]benzoic acid could lead to novel network topologies and functionalities.

Table 2: Potential Polymer Architectures from 2-[(2-methylbenzoyl)amino]benzoic Acid

Polymer TypePotential PropertiesPotential Applications
PolyamidesHigh thermal stability, mechanical strength, chemical resistance.High-performance fibers, films, and engineering plastics.
PolyestersGood mechanical properties, processability.Specialty plastics, coatings, and adhesives.
Coordination Polymers/MOFsPorosity, high surface area, catalytic activity.Gas storage and separation, sensors, catalysis.

Catalysis

The ability of 2-[(2-methylbenzoyl)amino]benzoic acid to act as a ligand for transition metals opens up possibilities for its use in catalysis. The coordination of metal ions to the carboxylic acid and potentially the amide oxygen could create catalytically active species.

Unexplored avenues in this area include:

Homogeneous Catalysis: The synthesis and characterization of well-defined metal complexes of 2-[(2-methylbenzoyl)amino]benzoic acid and their evaluation as catalysts in various organic transformations, such as cross-coupling reactions, oxidations, and reductions. vt.edu

Heterogeneous Catalysis: The immobilization of these metal complexes on solid supports could lead to the development of recyclable and robust heterogeneous catalysts.

Asymmetric Catalysis: The introduction of chiral centers into the 2-[(2-methylbenzoyl)amino]benzoic acid scaffold could lead to the development of new chiral ligands for asymmetric catalysis.

Integration with High-Throughput Screening for Chemical Diversity

The exploration of the chemical space around the 2-[(2-methylbenzoyl)amino]benzoic acid scaffold can be significantly accelerated by integrating combinatorial synthesis with high-throughput screening (HTS) techniques. nih.govnih.gov This approach allows for the rapid synthesis and evaluation of large libraries of related compounds for specific properties.

Future research in this direction could involve:

Combinatorial Synthesis: The development of automated or semi-automated methods for the parallel synthesis of a diverse library of derivatives of 2-[(2-methylbenzoyl)amino]benzoic acid. This could involve varying the substituents on both the benzoyl and the benzoic acid rings.

High-Throughput Screening for Material Properties: The use of HTS to rapidly screen the synthesized libraries for desired material properties, such as thermal stability, solubility, or specific mechanical characteristics. researchgate.net This would be particularly valuable in the discovery of new polymers with optimized performance.

High-Throughput Screening for Catalytic Activity: The development of HTS assays to quickly evaluate the catalytic activity of metal complexes derived from the compound library in various chemical reactions. This could lead to the rapid discovery of new and efficient catalysts.

The data generated from these high-throughput experiments can be further analyzed using machine learning algorithms to identify structure-property relationships, which can then guide the design of the next generation of materials and catalysts based on the 2-[(2-methylbenzoyl)amino]benzoic acid scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-methylbenzoyl)amino]benzoic acid in laboratory settings?

  • Methodological Answer : A two-step synthesis involves (i) reacting 2-methyl benzoic acid with oxalyl chloride to form 2-methyl benzoyl chloride, followed by (ii) coupling with a benzazepinone derivative (e.g., 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one) using diisopropyl ethylamine as a base. Reaction progress can be monitored via TLC, while purity is assessed via HPLC . For analogous compounds, nitro-group reduction using Pd/C catalysts has been employed, with intermediates verified by 1^1H NMR and mass spectrometry .

Q. What analytical techniques are recommended for characterizing the structure of 2-[(2-methylbenzoyl)amino]benzoic acid?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using triclinic P1P1 space group parameters (a=4.8774a = 4.8774 Å, b=9.470b = 9.470 Å, c=12.719c = 12.719 Å) and refine with SHELX software to determine bond angles and torsional conformations .
  • Spectroscopy : Confirm functional groups via FTIR (amide C=O stretch ~1650 cm1^{-1}) and 1^1H NMR (aromatic protons at δ 6.5–8.0 ppm).
  • Mass spectrometry : Validate molecular weight (Mr=237.21M_r = 237.21 g/mol) using high-resolution MS .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of 2-[(2-methylbenzoyl)amino]benzoic acid?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311+G(d,p) can model the compound’s HOMO-LUMO gap and electrostatic potential surfaces, aiding in predicting reactivity or intermolecular interactions .

Q. What role does this compound play in the synthesis of pharmaceutical agents like Tolvaptan?

  • Methodological Answer : It serves as a critical intermediate in Tolvaptan synthesis. In Stage 1, the acyl chloride derivative couples with a benzazepinone precursor, forming a ketone intermediate. Stage 2 involves sodium borohydride reduction to yield the final drug. Reaction optimization includes monitoring by HPLC to minimize byproducts and ensure >95% purity .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : For derivatives with flexible substituents (e.g., methyl or methoxy groups), single-crystal X-ray diffraction (SCXRD) can resolve conformational isomerism. For example, triclinic packing parameters (α=106.784α = 106.784^\circ, β=97.222β = 97.222^\circ, γ=92.444γ = 92.444^\circ) reveal intermolecular hydrogen bonding (N–H⋯O) stabilizing the lattice. SHELXL refinement (R-factor < 0.05) confirms dihedral angles between aromatic rings, critical for understanding steric effects in drug-receptor binding .

Data Contradictions and Resolution

  • Synthesis Yield Variability : While reports high yields for Tolvaptan precursors, similar reactions in show sensitivity to nitro-group reduction conditions. Resolve by optimizing catalyst loading (e.g., 5% Pd/C vs. 10%) and reaction time .
  • Computational vs. Experimental Bond Lengths : Discrepancies in C=O bond lengths (DFT-predicted vs. crystallographic) can arise from solvent effects in DFT models. Incorporate polarizable continuum models (PCM) to improve agreement .

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